molecular formula C10H14ClNO4S2 B3373856 4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride CAS No. 1016696-49-3

4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride

Cat. No.: B3373856
CAS No.: 1016696-49-3
M. Wt: 311.8 g/mol
InChI Key: UVTWTLUVLMNEKY-UHFFFAOYSA-N
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Description

4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride (CAS: 1016679-17-6) is a sulfonyl chloride derivative with the molecular formula C₉H₁₂ClNO₄S₂ and a molecular weight of 297.78 g/mol . This compound features a propane-1-sulfonamido methyl group attached to a benzene ring, alongside a reactive sulfonyl chloride group. Its dual functionality makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key safety data include hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage), necessitating precautions like protective equipment (P280) and eye rinsing (P305+P351+P338) .

Properties

IUPAC Name

4-[(propylsulfonylamino)methyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-2-7-17(13,14)12-8-9-3-5-10(6-4-9)18(11,15)16/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTWTLUVLMNEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197774
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016696-49-3
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016696-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride and propane-1-sulfonamide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop

Biological Activity

4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride, with the molecular formula C10H14ClNO4S2C_{10}H_{14}ClNO_4S_2 and a molecular weight of 311.81 g/mol, is a sulfonamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is structurally related to other sulfonamides, which are known for their antibacterial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The compound features a sulfonyl chloride group, which is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. This reactivity is pivotal in modifying biomolecules, such as proteins and peptides, facilitating studies on their structure and function .

The biological activity of this compound primarily involves its interaction with nucleophiles. The sulfonyl chloride group can react with various biological molecules, leading to the formation of covalent bonds that can alter the function of these biomolecules. This mechanism underpins its potential as a drug precursor in synthesizing sulfonamide-based pharmaceuticals .

Biological Activity Studies

Recent studies have investigated the effects of similar sulfonamide compounds on biological systems, providing insights into the potential activity of this compound.

Table 1: Summary of Biological Activity Studies on Sulfonamide Derivatives

Compound NameBiological ActivityMethodology
4-(2-Aminoethyl)benzene sulfonamideDecreased perfusion pressure; affected coronary resistanceIsolated rat heart model
2-Hydrazinocarbonyl-benzenesulfonamideAntibacterial and anti-inflammatory propertiesIn vitro assays
4-Methyl-1-benzenesulfonyl chlorideAntibacterial activity against various pathogensSynthesis and characterization studies

Case Studies

A notable study utilized an isolated rat heart model to evaluate the impact of benzenesulfonamide derivatives on perfusion pressure. The results indicated that certain derivatives, including 4-(2-aminoethyl)benzene sulfonamide, significantly reduced perfusion pressure over time compared to controls. This suggests a potential cardiovascular effect mediated through calcium channel interactions .

In another study focusing on Schiff base complexes derived from benzene sulfonyl chlorides, several synthesized compounds exhibited antibacterial and antifungal activities, indicating that structural modifications can enhance biological efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary theoretical models have suggested varying permeability across different cell lines, highlighting the need for further pharmacokinetic evaluations to determine absorption, distribution, metabolism, and excretion (ADME) characteristics .

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates

4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines to form sulfonamides is particularly valuable in the development of anti-inflammatory drugs and other therapeutic agents. For instance, sulfonamides derived from this compound have shown potential in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

2. Synthesis of Kinase Inhibitors

The compound plays a crucial role in synthesizing small molecule kinase inhibitors, which are vital for targeting specific pathways in cancer treatment. Its reactivity allows for the introduction of functional groups that can enhance the efficacy and selectivity of kinase inhibitors . The development of these inhibitors has been pivotal, with numerous compounds entering clinical trials due to their therapeutic potential.

Synthetic Applications

1. Versatile Reagent in Organic Synthesis

As a sulfonyl chloride, this compound is an effective reagent for acylation reactions, allowing for the formation of various sulfonamides and carboxamides. The versatility of this compound enables chemists to synthesize complex molecules that may have applications in drug discovery and material science .

2. Coupling Reactions

In synthetic organic chemistry, this compound can be used in coupling reactions to create more complex structures. It can react with nucleophiles under standard conditions to yield products that are essential for further modifications and applications in medicinal chemistry .

Case Study 1: Development of Anti-inflammatory Agents

A study demonstrated the synthesis of novel anti-inflammatory agents using this compound as an intermediate. The resulting compounds exhibited significant inhibitory activity against pro-inflammatory cytokines, showcasing the compound's utility in drug design aimed at treating inflammatory diseases .

Case Study 2: Synthesis of Kinase Inhibitors

In another research effort, researchers utilized this sulfonyl chloride to synthesize a series of kinase inhibitors. These inhibitors were evaluated for their potency against various cancer cell lines, revealing promising results that led to further development and optimization of these compounds for clinical use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs: 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride, 3-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride, and 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide.

Table 1: Comparative Analysis of Key Features
Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Applications Safety Profile
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride 1016679-17-6 C₉H₁₂ClNO₄S₂ 297.78 Propane-1-sulfonamido methyl, sulfonyl Cl Pharma intermediates, R&D H302, H318
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 1909337-37-6 C₁₁H₁₃Cl₂NO₄S 310.2 5-Chloropentanamido, sulfonyl Cl Pharma, agrochemicals Not specified
3-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride N/A C₉H₁₁ClFNO₄S₂ ~314.98* Fluoro, propylsulfonamido, sulfonyl Cl Research (predicted CCS data) No literature
4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide N/A C₁₇H₁₉ClNO₃S 352.86 Benzamide, 4-methylphenyl sulfonyl Synthetic intermediate Not specified

*Estimated from adduct mass data .

Reactivity and Physicochemical Properties

  • Sulfonyl Chloride Reactivity: The target compound and its analogs share a reactive sulfonyl chloride group, enabling nucleophilic substitutions (e.g., with amines or alcohols). However, substituents influence electronic effects. For example, the fluoro group in 3-fluoro-4-(propylsulfonylamino)benzenesulfonyl chloride may enhance electrophilicity at the sulfonyl chloride site compared to the non-fluorinated target compound .
  • Collision Cross-Section (CCS) : The fluorinated analog exhibits predicted CCS values of 167.6–176.4 Ų (for [M+H]⁺ and adducts), which may correlate with mass spectrometry behavior . Such data are unavailable for other compounds, limiting direct comparisons.
  • Physical State : 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride is a clear, pale liquid , whereas the target compound’s physical state is unspecified in available data.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeKey Side Reactions
1Propane-1-sulfonamide, DCM, 0°C60–70%Dimerization of intermediates
2ClSO₃H, 50°C, 2 hr70–80%Over-chlorination or hydrolysis

How can advanced analytical techniques resolve structural ambiguities in this compound derivatives?

Advanced Research Question
Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonamide (–SO₂NH–) and sulfonyl chloride (–SO₂Cl) connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]⁺ = 322.0124 for C₁₀H₁₂ClNO₃S₂) .
  • Chromatographic Purity : Reverse-phase HPLC with a mobile phase of methanol/sodium 1-octanesulfonate buffer (pH 4.6) to assess impurities .

Contradiction Analysis :
Discrepancies in reported melting points (e.g., 58–63°C vs. 70–75°C) may arise from polymorphic forms or residual solvents. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify these variations .

What strategies enhance the stability of this compound during storage and handling?

Q. Methodological Answer

  • Storage : Under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent moisture absorption and photodegradation.
  • Handling : Use Schlenk lines for air-sensitive reactions. Quench residual sulfonyl chloride with aqueous NaHCO₃ to avoid exothermic decomposition .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) monitor hydrolysis using FT-IR to track –SO₂Cl → –SO₃H conversion .

How does the reactivity of this compound compare to other aryl sulfonyl chlorides in nucleophilic substitutions?

Advanced Research Question
The compound’s dual functional groups (–SO₂Cl and –SO₂NH–) enable unique reactivity:

  • Nucleophilic Attack : The sulfonyl chloride group reacts preferentially with amines (e.g., propylamine) to form sulfonamides, while the propane sulfonamide group remains inert under mild conditions .
  • Competitive Reactivity : In polar aprotic solvents (DMF, DCM), the sulfonyl chloride reacts 5–10× faster than monosubstituted analogs (e.g., 4-methylbenzenesulfonyl chloride) due to electron-withdrawing effects .

Q. Table 2: Reaction Rates with Benzylamine

SubstrateSolventTemperature (°C)Rate Constant (k, s⁻¹)
Target CompoundDCM250.045
4-Methylbenzenesulfonyl ChlorideDCM250.008

What biological screening methodologies are suitable for evaluating the bioactivity of derivatives of this compound?

Q. Methodological Answer

  • Antimicrobial Assays : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) with positive controls (e.g., ciprofloxacin) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II inhibition) using 4-nitrophenyl acetate as a substrate .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to cisplatin .

Data Interpretation : Contradictory results in bioactivity (e.g., high MIC but low cytotoxicity) may reflect selective membrane permeability or off-target effects. Combinatorial QSAR models can prioritize derivatives for further study .

How can computational methods predict the regioselectivity of reactions involving this compound?

Advanced Research Question

  • DFT Calculations : B3LYP/6-311+G(d,p) level simulations predict electrophilic aromatic substitution (EAS) preferences. The sulfonamide group directs incoming electrophiles to the para position relative to the sulfonyl chloride .
  • Molecular Docking : For enzyme targets (e.g., carbonic anhydrase), docking scores correlate with experimental IC₅₀ values (R² = 0.89) .

Case Study : Docking of this compound into the COX-2 active site revealed hydrogen bonding with Arg120 and Tyr355, suggesting anti-inflammatory potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 2
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride

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